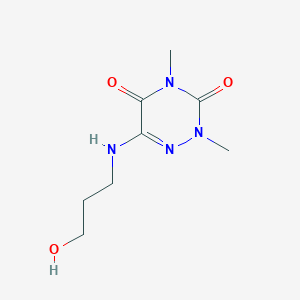![molecular formula C12H15N5O2 B13881128 tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl group, a triazole ring, and a pyridine ring, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate typically involves multiple steps, starting from commercially available precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in various catalytic processes .
Biology
In biological research, this compound is explored for its potential as an antimicrobial agent. The triazole ring is known for its antifungal properties, and derivatives of this compound have shown activity against various microbial strains .
Medicine
In medicine, the compound is investigated for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents targeting specific enzymes and receptors .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its reactivity and stability make it suitable for incorporation into various industrial products .
作用機序
The mechanism of action of tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, facilitating catalytic processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
類似化合物との比較
Similar Compounds
Tert-butyl N-[6-(1,2,3-triazol-1-yl)pyridin-3-yl]carbamate: Similar structure but with a different triazole ring.
Tert-butyl N-[6-(1,2,4-triazol-1-yl)benzyl]carbamate: Similar structure but with a benzyl group instead of a pyridine ring.
Uniqueness
Tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
分子式 |
C12H15N5O2 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C12H15N5O2/c1-12(2,3)19-11(18)16-9-4-5-10(14-6-9)17-8-13-7-15-17/h4-8H,1-3H3,(H,16,18) |
InChIキー |
YXXSIOGPXVIIDO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
![8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene](/img/structure/B13881080.png)
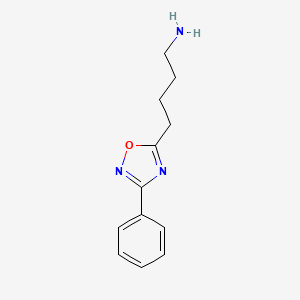
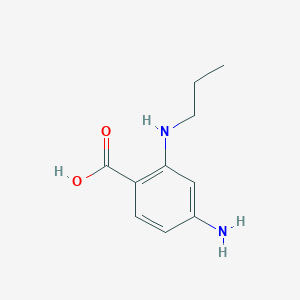
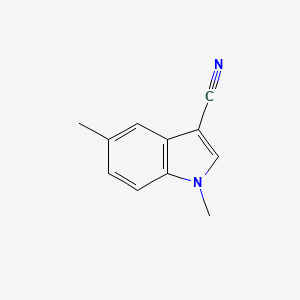
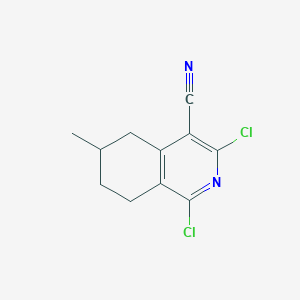

![[6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
![N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine](/img/structure/B13881129.png)
![6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881142.png)
